6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
6-(2,5-Dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a structurally complex molecule featuring a spirocyclic core with a 1,1-difluoro substitution and a 2,5-dimethoxybenzenesulfonyl moiety. This compound is likely explored as a building block in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S/c1-21-11-3-4-12(22-2)13(9-11)23(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJBIQSYBOBJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions to form the spiro[2.5]octane ring system. The introduction of the 2,5-dimethoxybenzenesulfonyl group can be accomplished through a sulfonylation reaction using a sulfonyl chloride derivative. Finally, the fluorine atoms are introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for efficient mixing and temperature control, as well as the implementation of purification techniques such as chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity or function. For example, the sulfonyl group may interact with active sites of enzymes, while the fluorine atoms can enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
a) 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane ()
- Structural Difference : Replaces 2,5-dimethoxy with 3-chloro-4-methoxy on the benzene ring.
- Chlorine may also enhance metabolic stability.
c) 6-[(5-Ethylthiophen-2-yl)sulfonyl]-1,1-difluoro-6-azaspiro[2.5]octane ()
- Structural Difference : Replaces the benzene ring with a thiophene heterocycle (5-ethyl substitution).
Spiro Ring Modifications
c) Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate ()
- Structural Difference : Adds an ethyl ester group to the spiro ring.
- Impact : The ester group introduces hydrolytic instability but may improve cell permeability. Molecular weight: 218.24 g/mol .
Salts and Derivatives
b) 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane ()
- Structural Difference : Adds a 4-methylpiperazine methyl group.
- Molecular weight: 223.36 g/mol .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Fluorine Effects : The 1,1-difluoro substitution increases electronegativity and metabolic stability, as seen in analogs like 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride .
- Spiro Ring Heteroatoms : Nitrogen in the spiro core (vs. oxygen) enhances basicity, which may favor interactions with acidic residues in biological targets .
Biological Activity
6-(2,5-Dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following molecular formula: CHFNOS. Its structure features a spirocyclic framework, which is known to influence biological activity through various mechanisms.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. The sulfonyl group in this compound may contribute to this effect by inhibiting specific cancer cell proliferation pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 10.0 | Cell cycle arrest | |
| A549 | 15.0 | Inhibition of VEGF |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. The presence of the difluoro and sulfonyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 8 µg/mL | |
| S. aureus | 4 µg/mL | |
| C. albicans | 16 µg/mL |
3. Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It may act through the inhibition of neuroinflammatory pathways and oxidative stress reduction.
Case Study: Neuroprotection
In a study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in brain tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation: It could interact with various receptors that play a role in cell signaling pathways.
- Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
